![molecular formula C11H16O B13964683 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one CAS No. 129526-75-6](/img/structure/B13964683.png)
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)tricyclo[3210~3,6~]octan-2-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the tricyclic core of the compound. Subsequent steps involve functional group modifications to introduce the propan-2-yl group and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,7,7-Tetramethyltricyclo[6.2.1.0(1,6)]undec-4-en-3-one: Another tricyclic compound with a similar core structure but different substituents.
Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl): A tricyclic compound with different functional groups and applications.
alpha-copaene: A tricyclic sesquiterpene with distinct biological activities.
Uniqueness
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one is unique due to its specific tricyclic structure and the presence of the propan-2-yl group and ketone functionality.
Propiedades
Número CAS |
129526-75-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
6-propan-2-yltricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C11H16O/c1-6(2)11-5-7-3-8(11)4-9(11)10(7)12/h6-9H,3-5H2,1-2H3 |
Clave InChI |
WEHGDQMOACWXTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC3CC1CC2C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


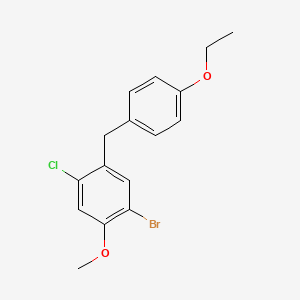
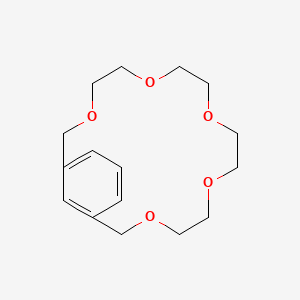
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
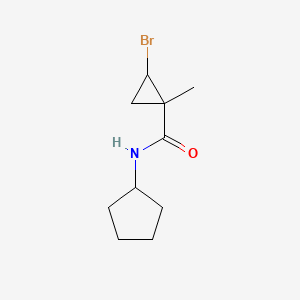
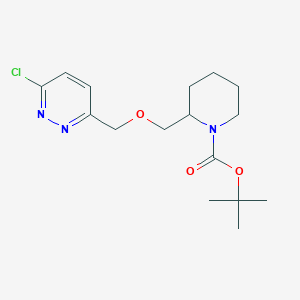
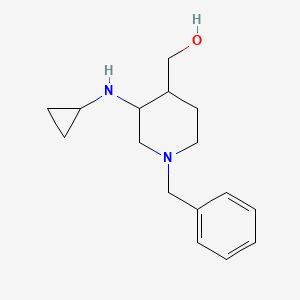
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
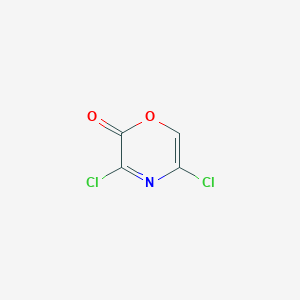
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
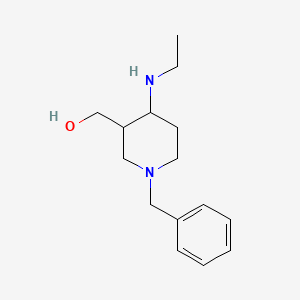
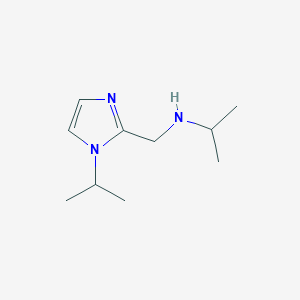
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
